6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction forms the pyrano[2,3-c]pyrazole core, which is then further functionalized to introduce the amino, chlorophenyl, methoxy, ethoxy, and phenyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Medicine: Its potential as a therapeutic agent is being explored in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in the progression of diseases like cancer and viral infections . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
- 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-3-ethyl-4-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share a similar pyrano[2,3-c]pyrazole core but differ in their substituent groups, which can lead to variations in their biological activities and chemical properties
Properties
Molecular Formula |
C28H23ClN4O3 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
6-amino-4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C28H23ClN4O3/c1-2-34-23-14-19(10-13-22(23)35-16-17-8-11-20(29)12-9-17)24-21(15-30)27(31)36-28-25(24)26(32-33-28)18-6-4-3-5-7-18/h3-14,24H,2,16,31H2,1H3,(H,32,33) |
InChI Key |
ZOWSGEWJKLURNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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